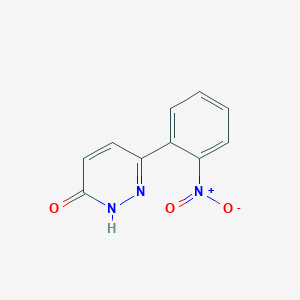

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

3-(2-nitrophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-10-6-5-8(11-12-10)7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOOKRDNXQWOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This classical route involves the formation of the pyridazinone ring through hydrazine hydrate-mediated cyclization of suitable acyl derivatives.

Stepwise Procedure

Reaction Scheme

p-Nitroacetophenone + Glyoxylic acid → Intermediate A

Intermediate A + Hydrazine hydrate (reflux) → 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one

Reaction Conditions

- Solvent: Isopropanol or ethanol

- Temperature: Reflux (~80-100°C)

- Time: 4-8 hours

Notes

- The nitro group on the phenyl ring remains intact during cyclization.

- The process yields moderate to high purity products, with yields typically around 60-75%.

Synthesis via Hydrazide Intermediate and Cyclization

Method Overview

This approach involves synthesizing a hydrazide derivative followed by cyclization to form the dihydropyridazinone.

Stepwise Procedure

Reaction Scheme

p-Nitrobenzoic acid derivative + Thionyl chloride → p-Nitrobenzoyl chloride

p-Nitrobenzoyl chloride + Hydrazine hydrate → Hydrazide intermediate

Hydrazide + Glyoxylic acid → Cyclization to form 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one

Reaction Conditions

- Solvent: Pyridine or DMF

- Temperature: Reflux (~100°C)

- Catalyst: None or catalytic amounts of acetic acid

Notes

- This method offers better control over substituent positioning.

- Yields can reach 65-80% depending on purification efficiency.

Domino or One-Pot Synthesis via Hydrazine and Acyl Derivatives

Method Overview

Recent advances utilize domino reactions, combining multiple steps in a single vessel, enhancing efficiency.

Research Findings

- Boukharsa et al. (2014) reported a one-pot synthesis involving hydrazine hydrate with acyl derivatives, leading to pyridazinone formation via Michael addition and subsequent cyclization.

- The process involves initial formation of hydrazones followed by intramolecular cyclization under mild conditions.

Reaction Scheme

p-Nitroacetophenone derivative + Hydrazine hydrate + Acyl derivative → One-pot formation of 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one

Reaction Conditions

- Solvent: Ethanol or acetic acid

- Temperature: 80-120°C

- Time: 6-12 hours

Notes

- This method is operationally simple and scalable.

- Yields typically range from 70-85%.

Catalytic and Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates the cyclization process, reducing reaction times and improving yields.

Research Insights

- Microwave-assisted synthesis of pyridazinones has been documented with high efficiency.

- Catalysts such as ZnCl₂ or CuCl₂ facilitate cyclization and improve selectivity.

Reaction Scheme

Hydrazine derivatives + nitro-substituted acyl compounds → Microwave irradiation at 150°C → 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one

Reaction Conditions

- Solvent: Ethanol or acetic acid

- Microwave power: 300W

- Duration: 5-10 minutes

Notes

- Yields often exceed 80%.

- Suitable for large-scale synthesis due to rapid reaction times.

Data Summary Table: Preparation Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine Cyclization | p-Nitroacetophenone, glyoxylic acid, hydrazine hydrate | Reflux (~80-100°C), 4-8 hrs | 60-75 | Simple, scalable | Moderate yield, longer time |

| Hydrazide Intermediate | p-Nitrobenzoic acid chloride, hydrazine, glyoxylic acid | Reflux (~100°C), 6-12 hrs | 65-80 | Better control, high purity | Multi-step, reagent-sensitive |

| Domino One-Pot | Acyl derivatives, hydrazine hydrate | Mild to moderate heat, 6-12 hrs | 70-85 | Operationally simple | Requires optimized conditions |

| Microwave-Assisted | Hydrazine derivatives, nitro acyl compounds | Microwave irradiation, 5-10 min | >80 | Rapid, high yield | Equipment-dependent |

Research Findings and Notes

- Recent studies emphasize the importance of substituent effects, especially the nitro group, on reactivity and biological activity.

- The use of catalysts like ZnCl₂ or CuCl₂ can significantly enhance cyclization efficiency.

- Microwave-assisted techniques are increasingly favored for their speed and environmental benefits.

- The choice of solvent and reaction temperature critically influences yield and purity.

Chemical Reactions Analysis

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The hydroxyl group can be oxidized to a carbonyl group.

Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Analgesic and Anti-inflammatory Activities

Research has demonstrated that derivatives of 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one exhibit notable analgesic and anti-inflammatory properties. A study synthesized several derivatives and evaluated their effects using both the hot plate model for analgesia and the carrageenan-induced edema model for anti-inflammatory activity. The results indicated that while these compounds were generally less potent than established drugs like aspirin and indomethacin, they still exhibited significant effects:

- Potency Ranking : Among the tested compounds, those with specific substitutions showed varying degrees of efficacy, with some derivatives demonstrating higher anti-inflammatory activity compared to others .

- Duration of Action : The analgesic effects lasted for up to 120 minutes, suggesting a sustained action profile that could be beneficial in clinical settings .

Table 1: Summary of Analgesic and Anti-inflammatory Activities of Pyridazinone Derivatives

| Compound | Analgesic Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| 4a | Moderate | Low | |

| 4b | High | High | |

| 4c | Low | Moderate | |

| 4d | Low | High | |

| 4e | High | Moderate | |

| 4f | Very High | Very High |

2. Antihypertensive Properties

The potential antihypertensive activities of pyridazinone derivatives have also been explored. Specific compounds have been synthesized and evaluated for their ability to lower blood pressure using non-invasive methods. Some derivatives showed promising results comparable to standard antihypertensive medications like hydralazine and propranolol .

Agricultural Applications

1. Agrochemical Uses

Pyridazinone compounds, including 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one, have been investigated for their effectiveness as agricultural chemicals. Their applications include:

- Insecticides and Acaricides : Research indicates that these compounds can serve as selective agents against pests, providing an alternative to conventional pesticides. Their efficacy in controlling specific mite populations has been noted in various studies .

- Fungicides : The compound's potential as a fungicide is also under investigation, aiming to enhance crop protection against fungal pathogens.

Case Studies

1. Synthesis and Evaluation of Pyridazinone Derivatives

A series of studies have focused on synthesizing various pyridazinone derivatives to evaluate their biological activities. For instance, a systematic approach was taken to synthesize different nitrophenyl-substituted pyridazinones, followed by pharmacological testing to assess their analgesic and anti-inflammatory properties. The findings from these studies contribute valuable insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of pyridazinone derivatives with biological targets such as cyclooxygenase enzymes (COX). These studies help in understanding the binding affinities and potential mechanisms of action for these compounds as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one with structurally related pyridazinone derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Physicochemical Properties

Solubility :

- The nitro group in 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one likely reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 6-(4-hydroxy-3-methoxyphenyl)-2,3-dihydropyridazin-3-one) .

- Methoxy-substituted derivatives (e.g., 6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one) exhibit higher lipophilicity, enhancing membrane permeability .

Hydrogen Bonding :

- Benzimidazole-containing analogs form N–H···O hydrogen bonds (e.g., N1–H1···O2 and N4–H4···O1 in 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one), which stabilize crystal structures and may influence biological target interactions .

Biological Activity

6-(2-Nitrophenyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Overview of Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been reported to exhibit anti-inflammatory , analgesic , antimicrobial , antitumoral , and antiplatelet effects among others . The nitrophenyl substitution in compounds like 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one enhances their pharmacological profiles.

1. Antimicrobial Activity

Research indicates that pyridazinone derivatives possess significant antimicrobial properties. For instance, compounds similar to 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one have shown effectiveness against various bacterial and fungal strains, making them potential candidates for treating infectious diseases .

2. Anti-inflammatory and Analgesic Effects

Studies have demonstrated that derivatives of 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one exhibit notable anti-inflammatory and analgesic activities. In experimental models, these compounds were evaluated against standard drugs like aspirin and indomethacin. The results indicated that while they were generally less potent than these reference drugs, certain derivatives showed significant efficacy in reducing inflammation and pain over time .

| Compound | Analgesic Activity (Duration) | Anti-inflammatory Activity |

|---|---|---|

| 4a | Moderate (120 min) | Low |

| 4b | High (120 min) | High |

| 4c | Low | Moderate |

| 4d | Low | High |

| 4e | High | Moderate |

| 4f | Very High | Very High |

3. Antitumor Activity

The antitumor potential of pyridazinone derivatives has been explored in various cancer cell lines. For example, certain compounds have demonstrated cytotoxic effects against leukemia and breast cancer cell lines with GI50 values below 2 µM, indicating strong growth inhibition . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Mechanistic Insights

The biological activity of 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that pyridazinone derivatives can inhibit enzymes involved in inflammatory processes, such as COX-2 and lipoxygenases (5-LOX), thereby reducing the production of pro-inflammatory mediators .

- Cellular Interactions : Mechanistic studies have shown that these compounds may induce complex formation between critical proteins involved in cancer cell survival and proliferation pathways .

Case Studies

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effects of several pyridazinone derivatives using the hot plate model and carrageenan-induced edema model. The findings indicated that specific derivatives exhibited significant analgesic activity comparable to standard analgesics within a defined time frame .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that certain pyridazinone derivatives effectively induced apoptosis through the activation of caspase pathways. The sensitivity of these cell lines correlated with the expression levels of specific proteins targeted by the compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one and related pyridazinone derivatives?

- Answer: A prevalent method involves cyclocondensation reactions of α,β-unsaturated carbonyl compounds with hydrazines. For example, Siddiqui et al. synthesized pyridazinones by reacting substituted benzylidene ketones with hydrazine hydrate under reflux in ethanol, followed by nitration to introduce the nitro group . Alternative routes include one-pot multi-step reactions, as demonstrated in the synthesis of tetrahydroimidazo-pyridine derivatives via sequential condensation and cyclization steps . Key parameters include solvent choice (e.g., ethanol or benzene), temperature control (reflux conditions), and post-synthetic purification via recrystallization.

Q. How is the structural characterization of 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one validated in synthetic studies?

- Answer: Comprehensive characterization involves:

- Spectroscopy: ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., pyridazinone ring protons at δ 6.5–8.5 ppm and nitro group signals near δ 8.0–8.5 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., dihedral angles between the pyridazinone ring and nitro-substituted phenyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of pyridazinone derivatives, such as anti-inflammatory vs. anticonvulsant effects?

- Answer: Discrepancies often arise from substituent variations. For instance, 6-(3’-nitrophenyl) analogs showed anticonvulsant activity in maximal electroshock (MES) tests, while 6-(4’-substituted benzylidene) derivatives exhibited anti-inflammatory effects via COX-2 inhibition . To address contradictions:

- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., nitro position, benzylidene groups) and test in standardized assays.

- In Silico Modeling: Use molecular docking to predict binding affinities to target receptors (e.g., GABA-A for anticonvulsants, COX-2 for anti-inflammatory agents) .

Q. What strategies optimize the solubility of 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one for in vivo pharmacological studies?

- Answer: Pyridazinones often exhibit poor aqueous solubility. Methods include:

- Co-solvent Systems: Use PEG-400 or dimethylacetamide (DMA) to enhance solubility, as demonstrated for 6-phenyl-pyridazin-3-one in ethanol-water mixtures .

- Salt Formation: Introduce ionizable groups (e.g., via sulfonation) to improve hydrophilicity.

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. How do computational methods aid in predicting the reactivity and stability of 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one under varying pH conditions?

- Answer: Density functional theory (DFT) calculations can predict protonation states and degradation pathways. For example, the nitro group’s electron-withdrawing effect stabilizes the pyridazinone ring at acidic pH, while alkaline conditions may promote hydrolysis of the lactam moiety .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting impurities in synthesized 6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one?

- Answer:

- HPLC-PDA: Detects nitroaromatic byproducts (e.g., unreacted 2-nitrobenzaldehyde) with UV detection at 254 nm .

- TLC-Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates .

Q. How can researchers address inconsistencies in crystallographic data for pyridazinone derivatives?

- Answer: Variations in crystal packing (e.g., disorder in the nitro group orientation) may arise from solvent of crystallization. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.